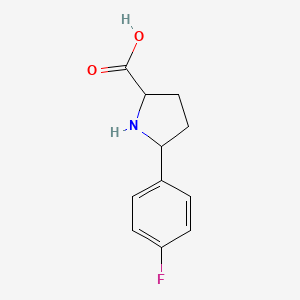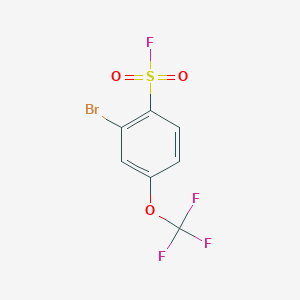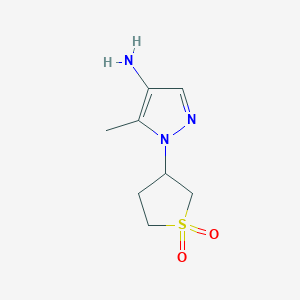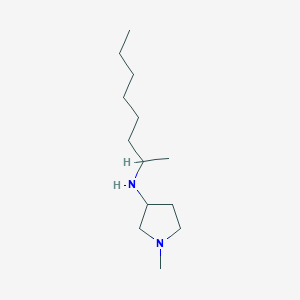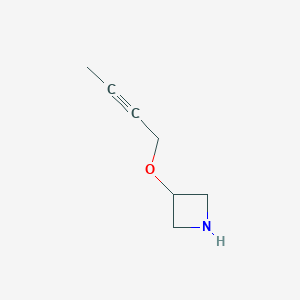![molecular formula C9H16N4O B13260810 [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B13260810.png)
[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol is a chemical compound that features a triazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with piperidine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities .
Industry
Industrially, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the piperidine moiety can enhance binding affinity and specificity . These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol: Similar in structure but with different positional isomers.
[3-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-4-yl]methanol: Another positional isomer with distinct chemical properties.
Uniqueness
The uniqueness of [4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol lies in its specific arrangement of functional groups, which can result in unique biological activities and chemical reactivity compared to its isomers and analogs .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(4-methyl-5-piperidin-3-yl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C9H16N4O/c1-13-8(6-14)11-12-9(13)7-3-2-4-10-5-7/h7,10,14H,2-6H2,1H3 |
InChI Key |
UWCBIITVPHFKRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C2CCCNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13260729.png)
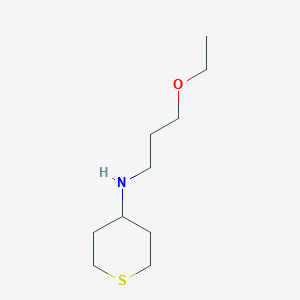
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13260735.png)
![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)
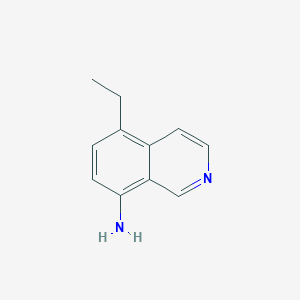
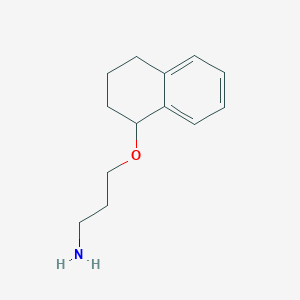
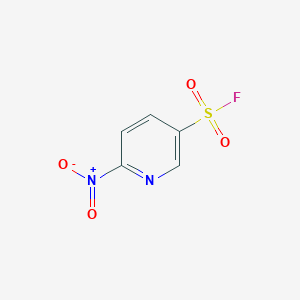
![3-Methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B13260773.png)

